

An In-Depth Technical Guide to the Chemical Properties of Oxypurinol-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Oxypurinol-13C,15N2, an isotopically labeled analog of oxypurinol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.

Core Chemical Properties

Oxypurinol-13C,15N2 is a stable isotope-labeled version of oxypurinol, the primary active metabolite of the gout medication allopurinol.[1] The incorporation of one carbon-13 (13 C) and two nitrogen-15 (15 N) isotopes provides a distinct mass difference from the unlabeled analyte, making it an ideal internal standard for mass spectrometry-based quantification.[1]



Property	Value	Source
Chemical Name	1,7-dihydro(1,2-15N2)pyrazolo INVALID-LINKpyrimidine-4,6- dione	[2]
Molecular Formula	C4[¹³ C]H4N2[¹⁵ N2]O2	[3]
Molecular Weight	155.09 g/mol	[2][3]
Exact Mass	155.03085001 Da	[2]
CAS Number	1217036-71-9	[3]
Appearance	White crystals (unlabeled)	[4]
Melting Point	>300 °C (unlabeled)	

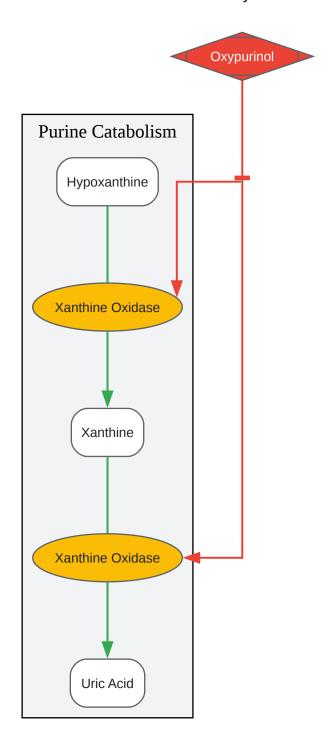
Synthesis and Isotopic Purity

The synthesis of Oxypurinol-13C,15N2 typically involves the oxidation of its isotopically labeled precursor, Allopurinol-13C,15N2.[5] A plausible synthetic route involves the construction of a labeled pyrazole ring followed by cyclization to form the pyrazolopyrimidine core.[5]

Proposed Synthetic Pathway:

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Oxypurinol-13C,15N2.


The isotopic purity of the final product is critical for its function as an internal standard and is typically determined using high-resolution liquid chromatography-mass spectrometry (LC-MS). [5]

Role in Purine Metabolism and Mechanism of Action

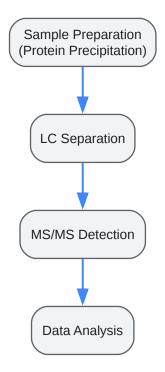
Oxypurinol is a potent inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway.[6][7] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[7][8] By inhibiting this enzyme, oxypurinol reduces the production of uric acid, which is the primary therapeutic mechanism for treating conditions like gout and hyperuricemia. [6]

Purine Catabolism and Xanthine Oxidase Inhibition Pathway:

Check Availability & Pricing

Click to download full resolution via product page

Caption: Inhibition of the purine catabolism pathway by oxypurinol.


Experimental Protocols

The primary application of Oxypurinol-13C,15N2 is as an internal standard in the quantification of oxypurinol in biological matrices by LC-MS/MS.

Quantification of Oxypurinol in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of allopurinol and oxypurinol in human plasma.

Experimental Workflow:

Click to download full resolution via product page

Caption: Experimental workflow for oxypurinol quantification.

a) Sample Preparation (Protein Precipitation):

- To 100 μL of human plasma in a microcentrifuge tube, add the internal standard solution (Oxypurinol-13C,15N2).
- Add 400 µL of acetonitrile containing 1.0% formic acid to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject an aliquot onto the LC-MS/MS system.

b) Chromatographic Conditions:

Parameter	Value
Column	C18 reversed-phase column
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.5 mL/min
Injection Volume	10 μL
Gradient	A suitable gradient to separate oxypurinol from matrix components.

c) Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), positive or negative
Monitoring Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Oxypurinol)	To be determined empirically
MRM Transition (Oxypurinol-13C,15N2)	To be determined empirically

Note: Specific MRM transitions for oxypurinol and its stable isotope-labeled internal standard need to be empirically determined on the specific mass spectrometer being used.

Concluding Remarks

Oxypurinol-13C,15N2 is an indispensable tool for the accurate and precise quantification of oxypurinol in biological samples. Its chemical and physical properties, particularly its isotopic stability and co-elution with the unlabeled analyte, make it a superior internal standard for LC-MS/MS-based bioanalysis. This technical guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers to conduct high-quality pharmacokinetic and metabolic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]

- 6. Oxypurinol | C5H4N4O2 | CID 135398752 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Oxypurinol-13C,15N2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565372#oxypurinol-13c-15n2-1-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com